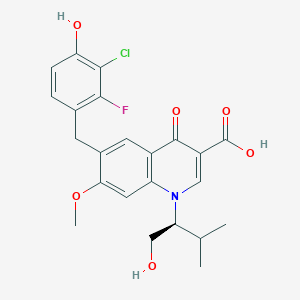

p-Hydroxy elvitegravir

Vue d'ensemble

Description

p-Hydroxy elvitegravir is a derivative of elvitegravir, which is an antiretroviral agent used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Elvitegravir functions as an integrase strand transfer inhibitor, preventing the integration of viral DNA into the host genome, thereby inhibiting viral replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy elvitegravir involves several steps, starting from commercially available precursors. The key steps include:

Formation of the quinoline core: This involves the cyclization of appropriate precursors to form the quinoline ring.

Introduction of the hydroxy group: This step involves the selective hydroxylation of the elvitegravir molecule to introduce the hydroxy group at the para position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

p-Hydroxy elvitegravir has several applications in scientific research:

Chemistry: It is used as a model compound for studying the reactivity of hydroxyquinoline derivatives.

Biology: The compound is studied for its potential effects on viral replication and integration.

Medicine: Research is ongoing to explore its potential as an antiretroviral agent with improved pharmacokinetic properties.

Mécanisme D'action

p-Hydroxy elvitegravir exerts its effects by inhibiting the integrase enzyme of HIV-1. Integrase is essential for the integration of viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the formation of the HIV-1 provirus, thereby blocking viral replication and propagation .

Comparaison Avec Des Composés Similaires

Elvitegravir: The parent compound, which also inhibits HIV-1 integrase.

Raltegravir: Another integrase inhibitor with a similar mechanism of action.

Dolutegravir: A more recent integrase inhibitor with improved resistance profiles.

Uniqueness: p-Hydroxy elvitegravir is unique due to the presence of the hydroxy group at the para position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other integrase inhibitors .

Activité Biologique

p-Hydroxy elvitegravir (p-HE) is a metabolite of the HIV integrase inhibitor elvitegravir (EVG), which has garnered attention for its biological activity and pharmacological properties. This article explores the biological activity of p-HE, focusing on its mechanism of action, pharmacokinetics, and potential implications for HIV treatment.

Overview of Elvitegravir

Elvitegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1. It functions by inhibiting the integrase enzyme, which is crucial for integrating viral DNA into the host genome. This inhibition effectively prevents viral replication . The compound exhibits potent antiviral activity against various HIV-1 clades with EC50 values ranging from 0.1 to 1.3 nM .

Absorption and Metabolism

This compound is primarily formed through the metabolism of elvitegravir, predominantly via the cytochrome P450 system (CYP3A) and uridine diphosphate-glucuronosyltransferases (UGT1A1 and UGT1A3) . The pharmacokinetic parameters for elvitegravir, which can be extrapolated to understand p-HE's behavior, indicate that:

- Cmax (maximum concentration): Approximately 1.2 to 1.5 mcg/mL post-administration.

- Half-life : Ranges from 3 hours when dosed alone to about 8.7 hours when boosted with ritonavir.

- Bioavailability : Increased when taken with food, enhancing absorption .

Table 1: Pharmacokinetic Parameters of Elvitegravir

| Parameter | Value |

|---|---|

| Cmax | 1.2 ± 0.36 mcg/mL |

| AUCtau | 18 ± 7.1 mcg•hr/mL |

| Ctrough | 0.42 ± 0.24 mcg/mL |

| Half-life | ~8.7 hours |

| Protein Binding | 98–99% |

Integrase Inhibition

As a metabolite of elvitegravir, this compound retains some degree of integrase inhibition activity. Studies have shown that elvitegravir inhibits HIV integrase's ability to bind to DNA and integrate viral DNA into the host genome . While specific data on p-HE's direct inhibitory capacity is limited, it is suggested that metabolites like p-HE may contribute to the overall pharmacological profile of elvitegravir.

Impact on B-cell Development

Research indicates that elvitegravir affects B-cell development by impairing recombination activating gene (RAG) functions, which are critical for B-cell maturation . This effect raises concerns about the long-term use of elvitegravir in patients, particularly regarding immune system health.

Case Studies and Clinical Findings

Several studies have evaluated the effects of elvitegravir and its metabolites on HIV treatment outcomes:

- Clinical Trial Data : In a trial involving HIV-infected individuals, elvitegravir demonstrated significant reductions in viral load over ten days of monotherapy . Although specific data on p-HE was not highlighted, the implications suggest that metabolites may play a role in sustained antiviral activity.

- Animal Studies : In murine models, treatment with elvitegravir resulted in a significant reduction in mature B lymphocytes, indicating potential immunological impacts associated with its use .

Propriétés

IUPAC Name |

6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIALGRWHDDBLY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870376 | |

| Record name | p-Hydroxy elvitegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870648-10-5 | |

| Record name | p-Hydroxy elvitegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870648105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxy elvitegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXY ELVITEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5PG477IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of studying p-Hydroxy elvitegravir in the context of HIV treatment?

A1: While not an administered drug itself, this compound is a key metabolite of elvitegravir, a medication used in HIV treatment regimens. Understanding how this metabolite interacts with HIV integrase, the enzyme it targets, is crucial for several reasons. This study chose to investigate this compound and M1, another metabolite, because they showed the highest unbound concentrations in humans, suggesting greater potential for clinical impact. []

Q2: How does the study by [Name of the authors] contribute to our understanding of this compound and HIV resistance?

A2: The study [] directly addresses the emergence of resistance to integrase inhibitors, a critical concern in HIV therapy. While the paper does not focus solely on this compound, it investigates its role alongside elvitegravir, raltegravir, and another elvitegravir metabolite (M1) in selecting for resistance mutations in HIV. This approach is highly valuable as it provides a comparative analysis, highlighting any unique resistance patterns associated with this compound that might not be apparent when studying elvitegravir alone.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.